1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone
CAS No.:
Cat. No.: VC13464520
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20N2O2 |
|---|---|
| Molecular Weight | 200.28 g/mol |
| IUPAC Name | 1-[(3S)-3-[ethyl(2-hydroxyethyl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H20N2O2/c1-3-11(6-7-13)10-4-5-12(8-10)9(2)14/h10,13H,3-8H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | LPDXXWQOJODLCO-JTQLQIEISA-N |
| Isomeric SMILES | CCN(CCO)[C@H]1CCN(C1)C(=O)C |
| SMILES | CCN(CCO)C1CCN(C1)C(=O)C |
| Canonical SMILES | CCN(CCO)C1CCN(C1)C(=O)C |
Introduction
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is a synthetic organic compound with significant applications in medicinal chemistry. It features a pyrrolidine ring, which is crucial in various biological activities. The compound's molecular formula is C_{10}H_{20}N_{2}O_{2}, and it has a molecular weight of approximately 200.278 g/mol .
Synthesis Methods
The synthesis of 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone can be approached through several methods, typically involving the formation of the pyrrolidine ring and subsequent attachment of the ethyl-(2-hydroxy-ethyl)-amino group. Analytical techniques such as NMR spectroscopy are used to confirm the structural integrity during synthesis.
Potential Applications
This compound has potential applications in medicinal chemistry due to its structural features, which suggest interactions with biological targets. It is an attractive candidate for further exploration in drug development, highlighting the importance of continued research into its synthesis and applications.
Research Findings
Research on 1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-pyrrolidin-1-yl}-ethanone is focused on its potential biological activities and its role as a precursor in the synthesis of other biologically active compounds. The compound's unique properties make it a subject of interest for pharmaceutical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume